![molecular formula C19H20ClN3O2S B6477531 1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide CAS No. 2640897-99-8](/img/structure/B6477531.png)
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been studied for its potential antileishmanial and antimalarial activities .
Synthesis Analysis
The compound was synthesized as part of a series of hydrazine-coupled pyrazoles . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of the compound was confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The compound was part of a series of hydrazine-coupled pyrazoles synthesized for antileishmanial and antimalarial evaluation . The compound displayed superior antipromastigote activity .Scientific Research Applications
Fungicide in Agriculture
Pyraclostrobin is a fungicide used to control major plant pathogens including Septoria tritici , Puccinia spp. , and Pyrenophora teres . It’s used in agriculture, horticulture, and forestry for its fungicidal properties .
Environmental Contaminant
As a widely used fungicide, Pyraclostrobin can also be an environmental contaminant . It’s important to monitor its presence and impact on various ecosystems.
Mitochondrial Cytochrome-bc1 Complex Inhibitor
Pyraclostrobin has been found to inhibit the mitochondrial cytochrome-bc1 complex . This property could have implications in various biological and medical research fields.
Antileishmanial Agent
Some pyrazole-bearing compounds, similar to Pyraclostrobin, have shown potent antileishmanial activities . They have been evaluated against Leishmania aethiopica clinical isolate .
Antimalarial Agent
The same pyrazole derivatives have also demonstrated antimalarial activities . They have been tested on Plasmodium berghei infected mice, with some compounds showing significant suppression effects .
Neurotoxicity Studies
Newly synthesized pyrazoline derivatives have been studied for their neurotoxic potentials . These studies can help understand the safety and side effects of such compounds.
Synthesis of 1,2,4-Triazoles
Pyraclostrobin and similar compounds can be used in the synthesis of differentially-functionalized 1,2,4-triazoles . This could find useful applications in the rapid and sustainable construction of these compounds .
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These pathogens can be transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets by fitting into the LmPTR1 pocket (active site) of the pathogen . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of the pathogens by inhibiting their growth and proliferation
Pharmacokinetics
The compound has been evaluated for its in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-23-19(11-12-21-23)16-8-6-15(7-9-16)10-13-22-26(24,25)14-17-4-2-3-5-18(17)20/h2-9,11-12,22H,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYBFDRPVWDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.